Thioamide vs. Carboxamide Hydrogen-Bond Donor Strength: A Quantified Pharmacophoric Distinction
The replacement of the carboxamide oxygen with sulfur in the target compound generates a measurably stronger hydrogen-bond donor. In head-to-head biophysical comparisons of matched amide/thioamide pairs, thioamide N–H protons exhibit pKₐ values lower by approximately 1–2 units than their amide counterparts, directly attributable to the larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen), which lengthens the C=S bond (~1.66 Å) relative to the C=O bond (~1.22 Å) and increases N–H bond polarization [1]. This enhanced donor capacity has been experimentally validated in anion-binding assays where thioamide-based receptors consistently outperform their amide congeners, with the effect driven by stronger electrostatic interactions rather than polarizability differences [2]. For the target compound vs. the direct carboxamide analog 2-methyl-5-oxopyrrolidine-2-carboxamide, this translates to a predicted difference in H-bond donor strength of approximately 1–3 kJ·mol⁻¹ favoring the thioamide [1].
| Evidence Dimension | N–H hydrogen-bond donor acidity (pKₐ) and C=X bond length |
|---|---|
| Target Compound Data | C=S bond length ~1.66 Å; N–H pKₐ lower by ~1–2 units vs. amide (class-level data for thioamides) [1] |
| Comparator Or Baseline | Carboxamide analog: C=O bond length ~1.22 Å; N–H pKₐ higher by ~1–2 units [1] |
| Quantified Difference | ΔC=X bond length ≈ +0.44 Å; ΔN–H acidity ≈ 1–2 pKₐ units; ΔH-bond donor strength ≈ +1–3 kJ·mol⁻¹ |
| Conditions | Computational (DFT) and experimental FTIR/NMR data from matched amide/thioamide pairs in organic solvents; anion-binding titration assays [1][2] |
Why This Matters
A 1–2 pKₐ unit shift in H-bond donor acidity can alter target binding affinity by an order of magnitude, making the thioamide a non-interchangeable pharmacophore for projects requiring strong H-bond donation to a biological target.
- [1] Lampkin BJ, VanVeller B. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. J. Org. Chem. 2021;86(24):18287–18291. doi:10.1021/acs.joc.1c01973. View Source
- [2] From amides to thioamides: understanding enhanced anion binding in acyclic receptors. RSC Adv. 2025;15(55):46908–46913. doi:10.1039/d5ra08433d. View Source
